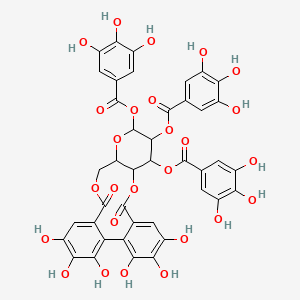

Tellimagrandin Ii

Description

isolated from Filipendula palmata; structure in first source

Properties

IUPAC Name |

[3,4,5,21,22,23-hexahydroxy-8,18-dioxo-12,13-bis[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-11-yl] 3,4,5-trihydroxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H30O26/c42-15-1-10(2-16(43)26(15)50)36(57)65-34-33-23(9-62-39(60)13-7-21(48)29(53)31(55)24(13)25-14(40(61)64-33)8-22(49)30(54)32(25)56)63-41(67-38(59)12-5-19(46)28(52)20(47)6-12)35(34)66-37(58)11-3-17(44)27(51)18(45)4-11/h1-8,23,33-35,41-56H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCGHAEBIBSEQAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C(=C6C7=C(C(=C(C=C7C(=O)O1)O)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H30O26 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201002061 |

Source

|

| Record name | Tellimagrandin II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201002061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

938.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81571-72-4, 58970-75-5 |

Source

|

| Record name | Tellimagrandin II | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81571-72-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eugeniin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058970755 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tellimagrandin II | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081571724 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tellimagrandin II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201002061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tellimagrandin II | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039265 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Tellimagrandin II: A Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tellimagrandin II is a monomeric ellagitannin, a class of hydrolyzable tannins known for their complex structures and significant biological activities. As the first ellagitannin formed from 1,2,3,4,6-pentagalloyl-glucose, it serves as a key precursor to more complex tannins. Its chemical structure, characterized by a hexahydroxydiphenoyl (HHDP) group bridging the 4th and 6th positions of the glucose core, underpins its diverse pharmacological properties, including antiviral and antibacterial effects. This guide provides a comprehensive overview of the natural sources of this compound, its biosynthetic pathway, and detailed methodologies for its isolation and purification.

Natural Sources of this compound

This compound has been identified in a variety of plant species across different families. The primary sources are detailed in the table below. While quantitative data for this compound is not widely published, related data on total phenol or other major compound yields are included where available to provide context for extraction efficiency from these sources.

| Plant Species | Family | Common Name | Plant Part(s) | Notes on Yield/Purity |

| Tellima grandiflora | Saxifragaceae | Fringecups | Leaves | Primary source for biosynthetic studies.[1] |

| Syzygium aromaticum | Myrtaceae | Clove | Flower buds | Contains eugenol as the major component (up to 82.38%); this compound is also present.[2][3] |

| Geum japonicum | Rosaceae | Japanese avens | Whole plant | A known source of this compound (also referred to as Eugeniin).[2][4] |

| Trapa bispinosa | Lythraceae | Water Caltrop | Shells (Pericarp) | A confirmed source of this compound.[5][6][7] |

| Filipendula ulmaria | Rosaceae | Meadowsweet | - | Contains various simple HHDP esters, including this compound. |

| Syzygium jambos | Myrtaceae | Rose apple | - | Listed as a source for this compound. |

| Myrothamnus flabellifolia | Myrothamnaceae | Resurrection plant | - | Reported to contain this compound. |

| Pimenta pseudocaryophyllus | Myrtaceae | - | - | Reported to contain this compound. |

Biosynthesis of this compound

This compound is a pivotal intermediate in the biosynthesis of more complex ellagitannins. The pathway begins with the precursor 1,2,3,4,6-penta-O-galloyl-β-D-glucose (PGG).

The formation of this compound is an oxidative process catalyzed by a specific laccase-type phenol oxidase enzyme, pentagalloylglucose:O(2) oxidoreductase.[1] This enzyme facilitates an intramolecular C-C oxidative coupling between the galloyl groups at positions 4 and 6 of the glucose core, forming the characteristic hexahydroxydiphenoyl (HHDP) bridge.

This compound can be further metabolized through two primary routes:

-

Further Oxidation: It can be oxidized to form casuarictin.[2]

-

Dimerization: A laccase enzyme can catalyze the dimerization of two this compound molecules to form the dimeric ellagitannin, cornusiin E.[8]

Isolation and Purification Methodologies

The isolation of this compound follows a multi-step protocol common for the purification of hydrolyzable tannins from plant matrices. The general workflow involves solvent extraction, preliminary fractionation, and final purification by preparative chromatography.

Experimental Protocols

1. Small-Scale Extraction

This protocol is adapted from methodologies for extracting hydrolyzable tannins.[9]

-

Objective: To obtain a crude extract rich in phenolic compounds, including this compound.

-

Materials:

-

Dried and powdered plant material (e.g., 200 mg).

-

Extraction Solvent: 80% acetone / 20% water (v/v).

-

0.1% Ascorbic acid solution (to prevent oxidation).

-

Test tubes, planar shaker, centrifuge.

-

-

Procedure:

-

Weigh 200 mg of dried, ground plant material into a test tube.

-

Add 10 mL of the extraction solvent (pre-mixed with 0.1% ascorbic acid).

-

Macerate overnight at 4°C.

-

Place the tubes on a planar shaker for 3 hours to enhance extraction.

-

Centrifuge the mixture to pellet the insoluble debris.

-

Carefully transfer the supernatant (the crude extract) to a new tube.

-

To maximize yield, the pellet can be re-extracted with an additional 5-10 mL of the extraction solvent, shaken, centrifuged, and the supernatants combined.

-

Evaporate the acetone from the combined extracts under a stream of nitrogen or using a rotary evaporator at a temperature not exceeding 40°C.

-

The remaining aqueous extract can be lyophilized or used directly for the next step.

-

2. Fractionation by Sephadex LH-20 Column Chromatography

This step separates tannins from other low-molecular-weight phenolics and impurities.[10]

-

Objective: To enrich the tannin fraction containing this compound.

-

Materials:

-

Sephadex LH-20 gel.

-

Chromatography column (e.g., 5 x 40 cm).

-

Elution Solvents: 100% Ethanol, 50% Acetone (v/v).

-

Crude extract from the previous step.

-

-

Procedure:

-

Swell the Sephadex LH-20 gel in ethanol and pack the column according to the manufacturer's instructions.

-

Dissolve the crude extract (e.g., 2 g) in a minimal volume of ethanol (e.g., 20 mL).

-

Apply the dissolved extract to the top of the equilibrated Sephadex LH-20 column.

-

Elution Step 1 (Removal of Non-tannins): Elute the column with 100% ethanol. This mobile phase will remove low-molecular-weight phenolic compounds and other impurities.[10] Collect fractions and monitor the eluate by TLC or UV-Vis spectroscopy.

-

Elution Step 2 (Elution of Tannins): After the initial elution, switch the mobile phase to 50% acetone (v/v). This will elute the tannin fraction, including this compound.[10]

-

Collect the tannin-containing fractions.

-

Combine the relevant fractions and remove the solvent using a rotary evaporator. The remaining aqueous solution can be lyophilized to yield a powdered, tannin-enriched fraction.

-

3. Purification by Preparative High-Performance Liquid Chromatography (Prep-HPLC)

This is the final step to isolate pure this compound from the enriched tannin fraction.

-

Objective: To achieve high-purity this compound.

-

Materials:

-

Preparative HPLC system with a UV detector.

-

Reversed-phase column (e.g., C18, 250 x 10 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic acid or Acetic acid in water.

-

Mobile Phase B: Acetonitrile or Methanol.

-

Tannin-enriched fraction.

-

-

Procedure:

-

Develop an analytical HPLC method first to determine the optimal separation conditions. A common starting gradient for tannins is from a low percentage of Mobile Phase B (e.g., 5-10%) to a higher percentage (e.g., 30-50%) over 30-40 minutes.

-

Dissolve the tannin-enriched fraction in the initial mobile phase composition.

-

Inject the sample onto the preparative C18 column.

-

Run the preparative HPLC using a scaled-up gradient from the analytical method. An example elution program could be a linear gradient of acetonitrile in 0.1% aqueous formic acid.[9]

-

Monitor the eluate at a wavelength suitable for tannins (e.g., 280 nm).

-

Collect the peak corresponding to this compound based on its retention time from the analytical run.

-

Combine the collected fractions, remove the organic solvent under reduced pressure, and lyophilize the aqueous residue to obtain pure this compound.

-

Confirm the purity and identity of the isolated compound using analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Purity of over 90% is often achievable.

-

References

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. EXTRACTION AND CHROMATOGRAPHIC SEPARATION OF TANNIN FRACTIONS FROM TANNIN-RICH PLANT MATERIAL [journal.pan.olsztyn.pl]

- 3. Advanced high-resolution chromatographic strategies for efficient isolation of natural products from complex biological matrices: from metabolite profiling to pure chemical entities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound, A Type of Plant Polyphenol Extracted from Trapa bispinosa Inhibits Antibiotic Resistance of Drug-Resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Characterization and Identification of Bioactive Polyphenols in the Trapa bispinosa Roxb. Pericarp Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 8. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 9. utupub.fi [utupub.fi]

- 10. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]

The Biosynthesis of Tellimagrandin II: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Tellimagrandin II, a key ellagitannin, has garnered significant interest within the scientific community due to its wide range of biological activities, including antiviral and antineoplastic properties. This technical guide provides an in-depth exploration of the biosynthetic pathway of this compound in plants, with a particular focus on the enzymatic processes and molecular mechanisms involved. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the current understanding of this compound synthesis, detailed experimental protocols, and quantitative data to support further research and application.

Introduction

This compound is the inaugural ellagitannin synthesized from 1,2,3,4,6-pentagalloyl-glucose and is found in various plant species, including Tellima grandiflora, Geum japonicum, and Syzygium aromaticum (clove)[1]. As a precursor to more complex ellagitannins, understanding its biosynthesis is crucial for harnessing the therapeutic potential of this class of compounds. This guide will detail the metabolic journey from the shikimate pathway to the formation of this compound and its subsequent transformations.

The Biosynthetic Pathway of this compound

The synthesis of this compound is a multi-step process that originates from the primary metabolic shikimate pathway.

2.1. From the Shikimate Pathway to Gallic Acid

The journey begins with the conversion of 3-dehydroshikimic acid, an intermediate of the shikimate pathway, to gallic acid. This reaction is catalyzed by the enzyme shikimate dehydrogenase.

2.2. Formation of β-Glucogallin

Gallic acid is then esterified with UDP-glucose to form 1-O-galloyl-β-D-glucose, commonly known as β-glucogallin. This reaction is mediated by a UDP-glycosyltransferase.

2.3. Synthesis of 1,2,3,4,6-Penta-O-galloyl-β-D-glucose

Through a series of galloylation reactions, β-glucogallin is converted to 1,2,3,4,6-penta-O-galloyl-β-D-glucose. These steps involve galloyltransferases that utilize β-glucogallin as the galloyl donor.

2.4. The Key Oxidative Coupling Step

The final and defining step in this compound biosynthesis is the intramolecular oxidative coupling of the galloyl groups at the 4- and 6-positions of 1,2,3,4,6-pentagalloyl-glucose. This reaction is catalyzed by a specific laccase-type phenol oxidase named pentagalloylglucose:O(2) oxidoreductase (EC 1.10.3.2), which was first isolated and characterized from Tellima grandiflora leaves. This enzymatic conversion results in the formation of the hexahydroxydiphenoyl (HHDP) bridge, the characteristic feature of ellagitannins.

2.5. Subsequent Transformations of this compound

This compound serves as a branching point for the synthesis of other ellagitannins. It can be further oxidized to form casuarictin or undergo dimerization to yield cornusiin E[1]. The dimerization to cornusiin E is also catalyzed by a laccase, which is distinct from the enzyme responsible for the formation of this compound[2].

Signaling Pathway Diagram

Biosynthetic pathway of this compound from the shikimate pathway.

Quantitative Data

A comprehensive understanding of the this compound biosynthetic pathway requires quantitative data on the enzymes and metabolites involved.

Table 1: Physicochemical Properties of Key Enzymes

| Enzyme | Source Organism | Molecular Weight (kDa) | Optimal pH | Isoelectric Point (pI) |

| Pentagalloylglucose:O(2) oxidoreductase | Tellima grandiflora | ~60 | 5.0 | 6.3 |

| Laccase (for Cornusiin E synthesis) | Tellima grandiflora | ~160 (tetramer of 40 kDa subunits) | 5.2 | 5.2 |

Data sourced from Niemetz & Gross, 2003 and Niemetz, 2003.[1][2]

Table 2: Michaelis-Menten Kinetic Parameters of a Plant Laccase

Note: Specific kinetic data for the pentagalloylglucose:O(2) oxidoreductase from Tellima grandiflora is not currently available in the literature. The following data is for a purified laccase from Prickly lettuce (Lactuca serriola L.) leaves and is provided for illustrative purposes.

| Substrate | Km (µM) | Vmax (µM/min) |

| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) | 53.68 | 641.2 |

Data sourced from a study on laccase from Prickly lettuce.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the this compound biosynthetic pathway.

Purification of Pentagalloylglucose:O(2) Oxidoreductase from Tellima grandiflora Leaves

This protocol is based on the methods described by Niemetz and Gross (2003)[1].

4.1.1. Materials and Reagents

-

Fresh or frozen Tellima grandiflora leaves

-

Liquid nitrogen

-

Extraction buffer (e.g., 0.1 M phosphate buffer, pH 7.0, containing polyvinylpolypyrrolidone, ascorbate, and β-mercaptoethanol)

-

Ammonium sulfate

-

Dialysis tubing (10 kDa MWCO)

-

Chromatography resins (e.g., DEAE-cellulose, Phenyl-Sepharose, Superdex 200)

-

Chromatography system (e.g., FPLC)

4.1.2. Procedure

-

Homogenization: Grind fresh or frozen leaves to a fine powder in liquid nitrogen.

-

Extraction: Suspend the powder in cold extraction buffer and stir for 30 minutes at 4°C.

-

Clarification: Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20 minutes to remove cell debris.

-

Ammonium Sulfate Precipitation: Fractionally precipitate the supernatant with ammonium sulfate. The fraction containing the laccase activity is typically between 30-60% saturation.

-

Dialysis: Resuspend the active precipitate in a minimal volume of buffer and dialyze extensively against the same buffer to remove ammonium sulfate.

-

Ion-Exchange Chromatography: Apply the dialyzed sample to a DEAE-cellulose column equilibrated with the appropriate buffer. Elute with a linear salt gradient (e.g., 0-0.5 M NaCl).

-

Hydrophobic Interaction Chromatography: Pool the active fractions and apply to a Phenyl-Sepharose column. Elute with a decreasing salt gradient.

-

Size-Exclusion Chromatography: Further purify the active fractions on a Superdex 200 column to obtain a homogenous enzyme preparation.

Experimental Workflow: Enzyme Purification

Workflow for the purification of pentagalloylglucose:O(2) oxidoreductase.

Enzyme Activity Assay

4.2.1. Principle The activity of pentagalloylglucose:O(2) oxidoreductase is determined by monitoring the consumption of the substrate, 1,2,3,4,6-pentagalloyl-glucose, or the formation of the product, this compound, over time using High-Performance Liquid Chromatography (HPLC).

4.2.2. Materials and Reagents

-

Purified enzyme solution

-

Substrate: 1,2,3,4,6-pentagalloyl-glucose

-

Assay buffer (e.g., 0.1 M citrate buffer, pH 5.0)

-

HPLC system with a UV detector

-

Reversed-phase C18 column

-

Mobile phase (e.g., a gradient of acetonitrile in water with 0.1% trifluoroacetic acid)

-

This compound standard (for product identification and quantification)

4.2.3. Procedure

-

Reaction Setup: Prepare a reaction mixture containing the assay buffer, a known concentration of 1,2,3,4,6-pentagalloyl-glucose, and the purified enzyme solution.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C).

-

Sampling: At specific time intervals, withdraw aliquots of the reaction mixture and stop the reaction (e.g., by adding acid or a denaturing agent).

-

HPLC Analysis: Inject the samples into the HPLC system. Monitor the elution profile at a suitable wavelength (e.g., 280 nm).

-

Data Analysis: Quantify the decrease in the substrate peak area and/or the increase in the product peak area over time. Calculate the enzyme activity in units (e.g., µmol of product formed per minute).

Metabolite Analysis by HPLC-MS

4.3.1. Principle High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful technique for the separation, identification, and quantification of this compound and its precursors in plant extracts.

4.3.2. Sample Preparation

-

Extraction: Extract plant material with a suitable solvent (e.g., 80% methanol).

-

Filtration: Filter the extract to remove particulate matter.

-

Concentration: Concentrate the extract under reduced pressure.

-

Solid-Phase Extraction (SPE): Optionally, use an SPE cartridge to clean up the sample and enrich for the compounds of interest.

4.3.3. HPLC-MS Analysis

-

HPLC System: A standard HPLC system with a binary pump and autosampler.

-

Column: A reversed-phase C18 column.

-

Mobile Phase: A gradient of two solvents, typically water with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent like acetonitrile or methanol.

-

Mass Spectrometer: An electrospray ionization (ESI) source is commonly used in negative ion mode for the analysis of tannins.

-

Data Acquisition: Acquire data in full scan mode to identify the molecular ions of the compounds of interest and in tandem MS (MS/MS) mode to obtain fragmentation patterns for structural elucidation.

Gene Identification and Expression Analysis

While the specific genes encoding the laccases involved in this compound biosynthesis in Tellima grandiflora have not been fully characterized, modern molecular biology techniques can be employed for their identification and to study their expression.

Gene Cloning Strategy

A common strategy for cloning laccase genes involves a combination of PCR-based methods using degenerate primers designed from conserved regions of known laccase sequences, followed by techniques like Rapid Amplification of cDNA Ends (RACE) to obtain the full-length gene sequence.

Logical Relationship: Gene Cloning

A typical workflow for cloning a target laccase gene.

Gene Expression Analysis by qRT-PCR

Quantitative Real-Time PCR (qRT-PCR) can be used to study the expression levels of candidate laccase genes in different tissues of Tellima grandiflora or under various environmental conditions. This involves designing specific primers for the target genes and a reference gene, followed by reverse transcription of RNA to cDNA and subsequent real-time PCR analysis.

Conclusion and Future Perspectives

The biosynthesis of this compound represents a key step in the production of a diverse array of bioactive ellagitannins in plants. The identification and characterization of the pentagalloylglucose:O(2) oxidoreductase from Tellima grandiflora has been a significant milestone in understanding this pathway. However, further research is needed to elucidate the precise kinetic parameters of this enzyme, identify and characterize the corresponding genes, and understand the regulatory networks that control the flux through this pathway. Such knowledge will be invaluable for the metabolic engineering of plants to enhance the production of these medicinally important compounds and for the development of novel therapeutic agents.

References

- 1. Oxidation of pentagalloylglucose to the ellagitannin, this compound, by a phenol oxidase from Tellima grandiflora leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ellagitannin biosynthesis: laccase-catalyzed dimerization of this compound to cornusiin E in Tellima grandiflora - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Mechanisms of Action of Tellimagrandin II: A Technical Guide

Tellimagrandin II (TGII), a dimeric ellagitannin found in various plants, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth exploration of the molecular mechanisms underlying the anti-inflammatory, antibacterial, and anticancer properties of TGII. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways.

Anti-inflammatory Mechanism of Action

This compound exerts potent anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, particularly in macrophages. The primary mechanism involves the suppression of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2).

Inhibition of Pro-inflammatory Mediators

TGII has been shown to significantly inhibit the production of NO and PGE2 in lipopolysaccharide (LPS)-stimulated murine macrophage cell line RAW 264.7 and human monocyte-derived macrophages.[1][2] This inhibition is achieved through the downregulation of the expression of inducible nitric oxide synthase (NOS2) and cyclooxygenase-2 (COX-2) at both the mRNA and protein levels.[1][2]

Modulation of Upstream Signaling Pathways

The anti-inflammatory effects of TGII are orchestrated through the inhibition of critical upstream signaling cascades:

-

NF-κB Pathway: TGII attenuates the activation of the Nuclear Factor-kappa B (NF-κB) pathway by reducing the phosphorylation of the p65 subunit.[1][3]

-

AP-1 Pathway: The activation of Activator Protein-1 (AP-1), another crucial transcription factor in inflammation, is suppressed by TGII through the reduced expression of c-fos and phosphorylation of c-jun.[1][3]

-

MAPK Pathway: TGII blocks the phosphorylation of p38 Mitogen-Activated Protein Kinase (MAPK), a key regulator of pro-inflammatory cytokine production.[1][3]

Quantitative Data: Anti-inflammatory Activity

| Parameter | Cell Line | Treatment | Concentration | Result | Reference |

| Cell Viability | RAW 264.7 | TGII | Up to 50 µM | > 90% viability | [1][2] |

| NO Production | RAW 264.7 | LPS + TGII | 12.5 - 50 µM | Significant inhibition | [1] |

| PGE2 Production | RAW 264.7 | LPS + TGII | 12.5 - 50 µM | Significant inhibition | [1] |

| NOS2 Protein Expression | RAW 264.7 | LPS + TGII | 25 - 50 µM | Significant reduction | [1] |

| COX-2 Protein Expression | RAW 264.7 | LPS + TGII | 25 - 50 µM | Significant reduction | [1] |

| phospho-p65 Expression | RAW 264.7 | LPS + TGII | 50 µM | Reduced expression | [1] |

| phospho-p38 Expression | RAW 264.7 | LPS + TGII | 50 µM | Reduced expression | [1] |

Signaling Pathway Diagram

References

Tellimagrandin II: A Comprehensive Technical Guide to its Biological Activities and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tellimagrandin II, a dimeric ellagitannin found in various medicinal plants, has emerged as a promising natural compound with a broad spectrum of biological activities. This technical guide provides an in-depth overview of the core biological functions of this compound, including its anti-inflammatory, antibacterial, antiviral, and anticancer properties. Detailed experimental protocols, quantitative data, and elucidated signaling pathways are presented to facilitate further research and drug development efforts.

Introduction

This compound is a hydrolyzable tannin characterized by a C-glucosidic ellagitannin structure. It is naturally present in a variety of plant species, including Trapa bispinosa (water chestnut), Geum japonicum, and Syzygium aromaticum (clove)[1]. Traditionally, plants containing this compound have been used in folk medicine for their diverse therapeutic properties. Modern scientific investigation has begun to validate these traditional uses, revealing the potent bioactive nature of this complex polyphenol. This guide aims to consolidate the current scientific knowledge on this compound, providing a technical resource for researchers and professionals in the field of drug discovery and development.

Biological Activities

This compound exhibits a range of biological activities, which are summarized in the following sections. The quantitative data associated with these activities are presented in structured tables for clarity and comparative analysis.

Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory effects, primarily through the modulation of key signaling pathways involved in the inflammatory response. In vitro studies using lipopolysaccharide (LPS)-stimulated murine and human macrophages have shown that this compound can effectively reduce the production of pro-inflammatory mediators.

Quantitative Data: Anti-inflammatory Activity of this compound

| Cell Line | Treatment | Mediator Inhibited | Concentration / IC₅₀ | Reference |

| RAW 264.7 (murine macrophages) | LPS + this compound | Nitric Oxide (NO) | Significant reduction at 25 µM | [2][3][4] |

| RAW 264.7 (murine macrophages) | LPS + this compound | Prostaglandin E2 (PGE2) | Significant reduction at 25 µM | [2][3] |

Antibacterial Activity

A notable biological activity of this compound is its potent antibacterial effect, particularly against methicillin-resistant Staphylococcus aureus (MRSA). It has been shown to not only directly inhibit bacterial growth but also to act synergistically with conventional antibiotics, potentially reversing antibiotic resistance.

Quantitative Data: Antibacterial Activity of this compound

| Bacterial Strain | Activity | MIC (µg/mL) | Reference |

| Methicillin-sensitive S. aureus (MSSA) | Minimum Inhibitory Concentration | 64 | [1] |

| Methicillin-resistant S. aureus (MRSA) | Minimum Inhibitory Concentration | 128 | [1] |

| MRSA (in combination with oxacillin) | Synergistic Activity | MIC of oxacillin reduced | [1] |

Antiviral Activity

This compound has shown promise as an antiviral agent, particularly against Herpes Simplex Virus (HSV). Its mechanism of action appears to involve the early stages of viral infection, including attachment and penetration into host cells.

Quantitative Data: Antiviral Activity of this compound

| Virus | Cell Line | Activity | EC₅₀ | Reference |

| Herpes Simplex Virus 2 (HSV-2) | Vero cells | Inhibition of viral replication | Not explicitly stated, but pterocarnin A, a similar compound, showed activity. Further research on this compound is needed. | [5] |

Anticancer Activity

Preliminary studies suggest that this compound possesses anticancer properties. Extracts from plants rich in Tellimagrandin I and II have been shown to induce cytotoxic effects and promote apoptosis in cancer cell lines. However, specific IC₅₀ values for purified this compound against a broad range of cancer cell lines are still under investigation. One study on walnut extracts rich in Tellimagrandin I and II reported cytotoxic effects on human HeLa cancer cells through the promotion of apoptosis and reduction of mitochondrial respiration[6].

Quantitative Data: Anticancer Activity of this compound

| Cell Line | Activity | IC₅₀ | Reference |

| HeLa (Cervical Cancer) | Cytotoxicity (from walnut extract rich in Tellimagrandin I & II) | Not specified for this compound alone | [6] |

| MCF-7 (Breast Cancer) | Data not available | - | |

| HepG2 (Liver Cancer) | Data not available | - |

Antioxidant Activity

As a polyphenol, this compound is expected to possess antioxidant properties. However, specific quantitative data from standardized assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay or the ORAC (Oxygen Radical Absorbance Capacity) assay are not yet extensively reported in the literature for the purified compound. Such assays would quantify its ability to neutralize free radicals, typically reported as an IC₅₀ value or in Trolox equivalents[7][8][9].

Quantitative Data: Antioxidant Activity of this compound

| Assay | Activity | Value | Reference |

| DPPH Radical Scavenging | IC₅₀ | Data not available | |

| ORAC | Trolox Equivalents | Data not available |

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which this compound exerts its biological effects is crucial for its development as a therapeutic agent. The following sections and diagrams illustrate the key signaling pathways modulated by this compound.

Anti-inflammatory Signaling Pathway

This compound mitigates inflammation by inhibiting the NF-κB and MAPK signaling pathways. In LPS-stimulated macrophages, it reduces the phosphorylation of p65 (a subunit of NF-κB) and p38 MAPK, leading to decreased expression of pro-inflammatory enzymes like iNOS and COX-2, and consequently, reduced production of NO and PGE2[2][3][4].

Caption: this compound inhibits LPS-induced inflammatory signaling.

Antibacterial Mechanism against MRSA

This compound overcomes methicillin resistance in S. aureus by a multi-faceted mechanism. It downregulates the expression of the mecA gene, which encodes for the penicillin-binding protein 2a (PBP2a). PBP2a is the key enzyme responsible for β-lactam resistance in MRSA. By reducing PBP2a levels, this compound restores the susceptibility of MRSA to β-lactam antibiotics. Furthermore, it disrupts the integrity of the bacterial cell wall, leading to cell lysis[1][10][11].

Caption: this compound's mechanism against MRSA.

Antiviral Mechanism against Herpes Simplex Virus (HSV)

The antiviral activity of this compound against HSV is primarily attributed to its ability to interfere with the initial stages of the viral life cycle. It is thought to inhibit the attachment of the virus to host cell receptors and prevent its subsequent penetration into the cell, thereby blocking the initiation of infection[5].

Caption: this compound inhibits early stages of HSV infection.

Anticancer Apoptotic Pathway

While the precise signaling pathways for this compound-induced apoptosis in cancer cells are not fully elucidated, it is hypothesized to involve the intrinsic (mitochondrial) pathway. This pathway is characterized by the release of cytochrome c from the mitochondria, which then activates a cascade of caspases (cysteine-aspartic proteases) leading to programmed cell death[6][12][13][14][15].

Caption: Proposed intrinsic apoptotic pathway induced by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's biological activities.

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of this compound on cancer cell lines.

-

Cell Seeding: Plate cells (e.g., HeLa, MCF-7, HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0-100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

DPPH Radical Scavenging Assay

This assay measures the antioxidant capacity of this compound.

-

Sample Preparation: Prepare a stock solution of this compound in methanol. Prepare serial dilutions to obtain a range of concentrations.

-

Reaction Mixture: In a 96-well plate, add 50 µL of each this compound dilution to 150 µL of a freshly prepared 0.1 mM DPPH solution in methanol. A blank (methanol) and a standard antioxidant (e.g., Trolox or ascorbic acid) should be included.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value (the concentration that scavenges 50% of the DPPH radicals).

Western Blot Analysis for NF-κB Pathway

This technique is used to detect the levels of key proteins in the NF-κB signaling pathway.

-

Cell Lysis: Treat cells (e.g., RAW 264.7 macrophages) with LPS and/or this compound for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-40 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-p65, total p65, phospho-p38, total p38, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

This animal model is used to evaluate the in vivo anti-inflammatory effects of this compound.

-

Animal Acclimatization: Acclimate male Wistar rats (180-200 g) for one week under standard laboratory conditions.

-

Grouping and Treatment: Divide the rats into groups: a control group, a carrageenan group, a positive control group (e.g., indomethacin, 10 mg/kg), and this compound treatment groups (e.g., 10, 20, 50 mg/kg, administered orally or intraperitoneally). Administer the treatments 1 hour before carrageenan injection.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

-

Data Analysis: Calculate the percentage of edema inhibition for each group compared to the carrageenan control group.

Therapeutic Potential and Future Directions

The diverse biological activities of this compound highlight its significant therapeutic potential. Its potent anti-inflammatory properties suggest its utility in treating inflammatory conditions such as sepsis and arthritis. The antibacterial activity against MRSA is particularly noteworthy in the era of rising antibiotic resistance, offering a potential new avenue for treating challenging infections, possibly in combination with existing antibiotics. The antiviral and anticancer activities, although less characterized, warrant further investigation to establish its efficacy and mechanisms of action in these therapeutic areas.

Future research should focus on:

-

Pharmacokinetics and Bioavailability: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is crucial for its development as a systemic drug.

-

In Vivo Efficacy: Conducting more extensive in vivo studies in relevant animal models to confirm the therapeutic efficacy observed in vitro.

-

Toxicology: Thoroughly evaluating the safety profile and potential toxicity of this compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify compounds with improved potency and selectivity.

-

Clinical Trials: Ultimately, well-designed clinical trials will be necessary to translate the promising preclinical findings into clinical applications.

Conclusion

This compound is a multifaceted natural compound with a compelling profile of biological activities. This technical guide has summarized the current state of knowledge regarding its anti-inflammatory, antibacterial, antiviral, and anticancer properties, providing a foundation for future research. The detailed experimental protocols and elucidated signaling pathways presented herein are intended to serve as a valuable resource for the scientific community to further explore and harness the therapeutic potential of this promising molecule. Continued investigation into this compound could lead to the development of novel therapies for a range of human diseases.

References

- 1. This compound, A Type of Plant Polyphenol Extracted from Trapa bispinosa Inhibits Antibiotic Resistance of Drug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Promoting antihepatocellular carcinoma activity against human HepG2 cells via pyridine substituted palladium complexes: in vitro evaluation and QSAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Mechanism of action of the suppression of herpes simplex virus type 2 replication by pterocarnin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Trolox equivalent antioxidant capacity - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

- 11. A Review on Five and Six-Membered Heterocyclic Compounds Targeting the Penicillin-Binding Protein 2 (PBP2A) of Methicillin-Resistant Staphylococcus aureus (MRSA)[v1] | Preprints.org [preprints.org]

- 12. mdpi.com [mdpi.com]

- 13. journal.waocp.org [journal.waocp.org]

- 14. Apoptotic cell signaling in cancer progression and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | How to target apoptosis signaling pathways for the treatment of pediatric cancers [frontiersin.org]

Tellimagrandin II: A Potent Agent Against Methicillin-Resistant Staphylococcus aureus (MRSA)

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The rise of antibiotic resistance, particularly in Staphylococcus aureus, presents a formidable challenge to global public health. Methicillin-resistant Staphylococcus aureus (MRSA) is a leading cause of nosocomial and community-acquired infections, often associated with high morbidity and mortality. The urgent need for novel therapeutic strategies has driven research into natural compounds with antimicrobial properties. This technical guide focuses on Tellimagrandin II, a polyphenolic compound extracted from Trapa bispinosa (water caltrop), and its demonstrated efficacy as an antibacterial agent against MRSA. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and the proposed mechanism of action of this compound, serving as a resource for researchers and professionals in the field of drug development.

Quantitative Antimicrobial Activity

This compound (TGII) has demonstrated significant in vitro activity against both methicillin-sensitive Staphylococcus aureus (MSSA) and MRSA. The minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, has been determined for TGII against various clinical isolates.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and Antibiotics against S. aureus Strains[1]

| Antimicrobial Agent | MIC (μg/mL) |

| MSSA (Clinical Isolate) | |

| This compound | 64 |

| Oxacillin | 4 |

| Ampicillin | > 512 |

| Erythromycin | 128 |

| Doxycycline | 2 |

| Levofloxacin | 0.5 |

Synergistic Effects with Conventional Antibiotics

A crucial aspect of this compound's potential is its ability to act synergistically with existing antibiotics, potentially restoring their efficacy against resistant strains. The fractional inhibitory concentration (FIC) index is a measure of the synergistic, additive, indifferent, or antagonistic effect of a combination of antimicrobial agents. An FIC index of ≤ 0.5 is indicative of synergy.

Table 2: Synergistic Activity of this compound with Oxacillin and Doxycycline against MRSA[1]

| MRSA Strain | Combination | MIC of Antibiotic Alone (μg/mL) | MIC of Antibiotic in Combination with TGII (40 μg/mL) (μg/mL) | FIC Index | Interpretation |

| 19615 | Oxacillin + TGII | 512 | 128 | 0.56 | Additive |

| Doxycycline + TGII | 16 | 4 | 0.56 | Additive | |

| 18631 | Oxacillin + TGII | > 512 | 128 | ≤ 0.56 | Synergistic/Additive |

| Doxycycline + TGII | 16 | 4 | 0.56 | Additive | |

| 18271 | Oxacillin + TGII | > 512 | 128 | ≤ 0.56 | Synergistic/Additive |

| Doxycycline + TGII | 16 | 4 | 0.56 | Additive | |

| 33591 | Oxacillin + TGII | > 512 | 128 | ≤ 0.56 | Synergistic/Additive |

| Doxycycline + TGII | > 512 | 128 | ≤ 0.56 | Synergistic/Additive |

Experimental Protocols

This section details the methodologies employed in the key experiments to evaluate the antibacterial activity of this compound against MRSA.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound and various antibiotics against MSSA and MRSA strains was determined using the broth microdilution method.

Fractional Inhibitory Concentration (FIC) Index Assay

The synergistic effect of this compound in combination with conventional antibiotics was assessed using the checkerboard method to determine the FIC index.

Time-Kill Kinetic Assay

To evaluate the bactericidal activity of this compound, a time-kill kinetic study was performed.[1]

-

Inoculum Preparation: A mid-logarithmic phase culture of MRSA was diluted to a starting concentration of approximately 1 x 106 colony-forming units (CFU)/mL in fresh MHB.

-

Treatment: The bacterial suspension was treated with this compound (40 μg/mL), oxacillin (5 μg/mL), doxycycline (8 μg/mL and 16 μg/mL), and combinations of TGII with the antibiotics. A no-drug control was also included.

-

Sampling and Plating: At specified time points (e.g., 0, 2, 4, 8, and 24 hours), aliquots were taken from each treatment group, serially diluted, and plated on tryptic soy agar.

-

Incubation and Counting: Plates were incubated at 37°C for 24 hours, after which the colonies were counted to determine the CFU/mL at each time point.

-

Data Analysis: The results were plotted as log10 CFU/mL versus time. A ≥ 3-log10 decrease in CFU/mL is considered bactericidal.

The time-kill assay revealed a significant reduction of approximately 3.0 log10 CFU/mL in the TGII-treated group within the initial 8 hours of incubation, demonstrating its bactericidal activity against MRSA.[1]

Investigation of the Mechanism of Action

Several experiments were conducted to elucidate the mechanism by which this compound exerts its antibacterial effect on MRSA.

-

Quantitative Real-Time PCR (qPCR): This was used to measure the mRNA expression levels of the mecA gene, which is responsible for methicillin resistance.

-

Western Blot Analysis: This technique was employed to determine the protein expression levels of Penicillin-Binding Protein 2a (PBP2a), the product of the mecA gene.

-

PBP2a Latex Agglutination Test: A rapid assay to detect the presence of PBP2a.

-

BOCILLIN FL Binding Assay: This assay uses a fluorescently labeled penicillin derivative (BOCILLIN FL) to assess the binding affinity of PBP2a.

-

Transmission Electron Microscopy (TEM): Used to visualize the morphological changes in MRSA cells after treatment with this compound.

Mechanism of Action of this compound against MRSA

The collective results from the mechanistic studies indicate that this compound's antibacterial activity against MRSA is multi-faceted.

The primary mechanism of action of this compound against MRSA involves the downregulation of the mecA gene, leading to a reduction in the expression of PBP2a.[1] PBP2a is the key enzyme that confers resistance to β-lactam antibiotics in MRSA. Furthermore, this compound was found to directly interfere with the function of PBP2a.[1] Transmission electron microscopy images confirmed that treatment with this compound resulted in the destruction of the MRSA cell wall integrity, leading to the loss of cytoplasmic content and cell death.[1]

Anti-Biofilm Activity

While this compound has shown potent antibacterial activity against planktonic MRSA, specific studies detailing its efficacy against MRSA biofilms were not identified in the conducted literature search. The ability of an antimicrobial agent to inhibit biofilm formation or eradicate established biofilms is a critical aspect of its therapeutic potential, as biofilm-associated infections are notoriously difficult to treat. Further research is warranted to investigate the anti-biofilm properties of this compound against MRSA.

Conclusion

This compound exhibits promising antibacterial activity against MRSA, a clinically significant and often multidrug-resistant pathogen. Its bactericidal action, coupled with its ability to synergistically enhance the efficacy of conventional antibiotics, positions it as a strong candidate for further preclinical and clinical development. The mechanism of action, involving the suppression of the mecA-PBP2a resistance pathway and disruption of cell wall integrity, provides a solid foundation for its therapeutic rationale. Future research should focus on its anti-biofilm potential and in vivo efficacy to fully elucidate its role in combating MRSA infections.

References

An In-depth Technical Guide on the Antiviral Properties of Tannins Against Herpes Simplex Virus, with Reference to Tellimagrandin II

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, no direct studies on the specific antiviral properties of Tellimagrandin II against Herpes Simplex Virus (HSV) have been identified. This compound is an ellagitannin, a class of polyphenolic compounds. This guide, therefore, focuses on the broader class of tannins, for which there is a significant body of research regarding their anti-HSV activity. The data and mechanisms presented herein for various tannins can serve as a foundational framework for investigating the potential of related compounds like this compound.

Introduction

Herpes Simplex Virus (HSV), encompassing HSV-1 and HSV-2, is a highly prevalent pathogen causing a range of diseases from oral and genital lesions to more severe conditions like encephalitis. The emergence of strains resistant to current nucleoside analog therapies, such as acyclovir, necessitates the exploration of novel antiviral agents.[1][2] Tannins, a diverse group of plant-derived polyphenolic compounds, have demonstrated considerable in vitro antiviral activity against HSV, making them promising candidates for new therapeutic strategies.[1][2]

This technical guide provides a comprehensive overview of the current understanding of the anti-HSV properties of tannins. It summarizes quantitative data on their antiviral efficacy, details common experimental protocols for their evaluation, and illustrates their proposed mechanisms of action through signaling pathway and workflow diagrams.

Quantitative Data on Anti-HSV Activity of Tannins

The antiviral efficacy of various tannins against HSV-1 and HSV-2 has been quantified in numerous studies. The key parameters are the 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits viral activity by 50%, and the 50% cytotoxic concentration (CC₅₀), the concentration that causes a 50% reduction in cell viability. The selectivity index (SI), calculated as the ratio of CC₅₀ to EC₅₀/IC₅₀, is a critical measure of the compound's therapeutic window. A higher SI value indicates greater antiviral specificity.

Below is a summary of the reported anti-HSV activities for several representative tannins.

| Tannin Compound | Virus Strain | Cell Line | CC₅₀ (µM) | EC₅₀/IC₅₀ (µM) | Selectivity Index (SI) | Reference |

| Chebulagic Acid (CHLA) | HSV-1 | A549 | 316.82 ± 11.23 | 17.02 ± 2.82 | 18.62 | [3] |

| Punicalagin (PUG) | HSV-1 | A549 | 318.84 ± 4.98 | 10.25 ± 1.13 | 31.11 | [3] |

| Chebulinic Acid (CHLI) | HSV-1 | A549 | 330.83 ± 9.07 | 20.85 ± 2.40 | 15.87 | [3] |

| Punicalin (PUN) | HSV-1 | A549 | 310.85 ± 1.99 | 21.33 ± 1.77 | 14.57 | [3] |

| Epiactissimin B | HSV-1 | MDBK | - | - | >60.6 | [4] |

| Epiactissimin A | HSV-1 | MDBK | - | - | >55.5 | [4] |

| Acutissimin A | HSV-1 | MDBK | - | - | >34.8 | [4] |

| Mongolicain | HSV-1 | MDBK | - | - | >32.5 | [4] |

| Tannic Acid | HSV-1 | MDBK | - | - | >25 | [4] |

| Castalagin | HSV-1 (ACV-S) | Vero | 39.5 ± 2.8 | 0.058 ± 0.004 | 681 | [5] |

| Vescalagin | HSV-1 (ACV-S) | Vero | 48.7 ± 3.5 | 0.11 ± 0.007 | 443 | [5] |

| Chebulagic Acid | HSV-2 | Vero | - | - | - | [1] |

| Chebulinic Acid | HSV-2 | Vero | - | - | - | [1] |

Note: '-' indicates data not provided in the cited source. Data is presented as mean ± standard deviation where available.

Experimental Protocols

The evaluation of the antiviral properties of tannins against HSV involves a series of standardized in vitro assays. These protocols are designed to determine the efficacy of the compounds and to elucidate their mechanism of action.

-

Objective: To determine the concentration range at which the test compound is toxic to the host cells, enabling the calculation of the CC₅₀.

-

Methodology:

-

Cell Seeding: Host cells (e.g., Vero, A549, or MDBK cells) are seeded in 96-well plates and incubated to form a confluent monolayer.

-

Compound Addition: The culture medium is replaced with fresh medium containing serial dilutions of the tannin.

-

Incubation: The plates are incubated for a period that typically corresponds to the duration of the antiviral assay (e.g., 24-72 hours).

-

Viability Assessment: Cell viability is measured using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT assay. The absorbance is read using a microplate reader.

-

Data Analysis: The CC₅₀ value is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[3]

-

-

Objective: To quantify the inhibitory effect of a compound on the production of infectious virus particles, allowing for the determination of the EC₅₀ or IC₅₀.[6]

-

Methodology:

-

Cell Seeding: A confluent monolayer of host cells is prepared in 6-well or 12-well plates.

-

Virus Infection: The cell monolayer is infected with a known amount of HSV (typically 50-100 plaque-forming units, PFU) for 1-2 hours at 37°C.

-

Compound Treatment: After the adsorption period, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing methylcellulose or agarose) containing various concentrations of the test tannin.

-

Incubation: The plates are incubated for 2-3 days to allow for the formation of viral plaques.

-

Plaque Visualization: The cells are fixed and stained with a dye such as crystal violet.

-

Data Analysis: The plaques are counted, and the percentage of plaque inhibition is calculated relative to a virus control (no compound). The EC₅₀/IC₅₀ is determined from the dose-response curve.[3][7]

-

-

Objective: To determine if the compound has a direct inactivating effect on HSV particles.

-

Methodology:

-

Virus-Compound Incubation: A known concentration of HSV is incubated with various concentrations of the tannin for a set period (e.g., 1-2 hours) at 37°C.

-

Dilution: The mixture is then diluted to a sub-therapeutic concentration of the compound to prevent further effects on the host cells during the assay.

-

Infection: The diluted mixture is used to infect a host cell monolayer.

-

Quantification: The remaining viral infectivity is quantified using a plaque reduction assay. A significant reduction in plaque numbers compared to the control indicates a virucidal effect.[7]

-

-

Objective: To assess the ability of the compound to inhibit the binding of HSV to the host cell surface.

-

Methodology:

-

Pre-treatment: A host cell monolayer is pre-chilled to 4°C.

-

Infection: The cells are then infected with HSV in the presence of various concentrations of the tannin and incubated at 4°C for 1-2 hours. This temperature allows for viral attachment but prevents penetration.

-

Washing: Unbound virus is washed away with cold medium.

-

Quantification: The number of attached viruses can be quantified by lysing the cells and measuring the amount of viral DNA via qPCR, or by shifting the temperature to 37°C and performing a plaque assay.[8][9]

-

-

Objective: To determine if the compound can block the entry of HSV into the host cell after attachment.

-

Methodology:

-

Virus Adsorption: HSV is allowed to adsorb to the host cell monolayer at 4°C for 1-2 hours in the absence of the compound.

-

Washing: Unbound virus is removed by washing.

-

Compound Addition and Temperature Shift: The medium is replaced with fresh medium containing various concentrations of the tannin, and the temperature is shifted to 37°C to allow penetration.

-

Inactivation of External Virus: After a short incubation period (e.g., 30 minutes), any virus that has not penetrated is inactivated by a low pH citrate buffer wash.

-

Quantification: The number of successfully penetrated viruses is determined by a plaque assay.[7][9]

-

Mechanisms of Anti-HSV Action and Signaling Pathways

Tannins exert their antiviral effects against HSV through multiple mechanisms, primarily by targeting the early stages of the viral life cycle.[1][10] Their complex polyphenolic structures allow for interactions with both viral and cellular components.[1]

The most well-documented mechanism of action for tannins against HSV is the inhibition of viral attachment and entry into the host cell.[1][7]

-

Interaction with Viral Glycoproteins: HSV initiates infection by the binding of its envelope glycoproteins, particularly glycoprotein B (gB) and glycoprotein C (gC), to heparan sulfate proteoglycans on the host cell surface. This is followed by the interaction of glycoprotein D (gD) with specific cellular receptors, triggering membrane fusion. Tannins, such as chebulagic acid and punicalagin, have been shown to bind to these viral glycoproteins.[1][7] This binding can sterically hinder the interaction of the virus with host cell receptors, thereby blocking both initial attachment and subsequent entry.[7][11]

-

Direct Virucidal Effect: Some tannins can directly interact with the viral envelope, leading to the inactivation of the virus particle before it can attach to a host cell.[1]

HSV can spread directly from an infected cell to an adjacent uninfected cell, a process that is also mediated by viral glycoproteins. By interfering with the function of these glycoproteins, tannins like chebulagic acid and punicalagin can effectively inhibit this mode of viral dissemination, limiting the size and formation of plaques in vitro.[7]

While the primary mode of action appears to be at the entry stage, some studies suggest that tannins may also interfere with later stages of the viral life cycle, such as viral DNA replication.[1][10] The combination of certain ellagitannins with acyclovir has shown synergistic effects, suggesting that they may act on different targets, with tannins potentially inhibiting viral DNA replication through a mechanism distinct from that of nucleoside analogs.[1]

Visualizations

Caption: Workflow for evaluating the antiviral activity of tannins against HSV.

Caption: Key stages of the HSV life cycle and targets of tannin inhibition.

Caption: Tannins block HSV entry by binding to viral glycoproteins.

Conclusion and Future Directions

The available scientific literature strongly supports the potential of tannins as a valuable class of compounds for the development of novel anti-HSV therapeutics. Their primary mechanism of inhibiting viral entry by targeting essential viral glycoproteins presents a different mode of action compared to currently used nucleoside analogs.[1][7] This is particularly relevant for combating acyclovir-resistant HSV strains.

While data on this compound is currently absent, its structural classification as an ellagitannin suggests it may share similar anti-HSV properties with compounds like punicalagin and castalagin. Future research should therefore focus on:

-

In Vitro Screening: Evaluating the cytotoxicity and anti-HSV efficacy (EC₅₀/IC₅₀) of purified this compound against both acyclovir-sensitive and acyclovir-resistant strains of HSV-1 and HSV-2.

-

Mechanism of Action Studies: Conducting detailed mechanistic assays to determine if this compound acts via virucidal effects, inhibition of attachment, penetration, or later stages of viral replication.

-

In Vivo Studies: Should in vitro data prove promising, advancing to animal models to assess the therapeutic efficacy and safety of this compound in treating HSV infections.

The exploration of tannins, including this compound, holds significant promise for expanding the arsenal of antiviral drugs against Herpes Simplex Virus.

References

- 1. Mechanistic Perspectives on Herpes Simplex Virus Inhibition by Phenolic Acids and Tannins: Interference with the Herpesvirus Life Cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Plant-derived tannins as anti-herpes simplex agents: A systematic review of in vitro evidence, molecular mechanisms, and therapeutic potential [herbmedpharmacol.com]

- 3. Hydrolyzable Tannins (Chebulagic Acid and Punicalagin) Target Viral Glycoprotein-Glycosaminoglycan Interactions To Inhibit Herpes Simplex Virus 1 Entry and Cell-to-Cell Spread - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. herbmedpharmacol.com [herbmedpharmacol.com]

- 6. Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. Inhibition of herpes simplex virus infection by tannins and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Hydrolyzable tannins (chebulagic acid and punicalagin) target viral glycoprotein-glycosaminoglycan interactions to inhibit herpes simplex virus 1 entry and cell-to-cell spread - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Anti-inflammatory Effects of Tellimagrandin II

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tellimagrandin II, a polyphenolic compound, has demonstrated significant anti-inflammatory properties. This technical guide provides an in-depth overview of its core anti-inflammatory effects, focusing on its mechanism of action in mitigating inflammatory responses. This document summarizes quantitative data, details experimental protocols for key assays, and visualizes the underlying signaling pathways and experimental workflows. The information presented is intended to support further research and drug development efforts targeting inflammatory diseases.

Introduction

This compound is an ellagitannin found in various plants, including nuts and cloves.[1] It is formed from the oxidation of 1,2,3,4,6-pentagalloyl-glucose.[2] Emerging research has highlighted its potential as a therapeutic agent due to its diverse biological activities, which include antioxidant, anticancer, and antimicrobial effects.[3][4] A significant area of interest is its potent anti-inflammatory activity, particularly its ability to modulate key signaling pathways involved in the inflammatory cascade. This guide focuses on the well-documented inhibitory effects of this compound on lipopolysaccharide (LPS)-induced inflammation in macrophages, a key model for studying innate immune responses.

Chemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₄₁H₃₀O₂₆ | [5] |

| Molar Mass | 938.66 g/mol | [2] |

| IUPAC Name | (11aR,13S,14R,15S,15aR)-2,3,4,5,6,7-Hexahydroxy-9,17-dioxo-9,11,11a,13,14,15,15a,17-octahydrodibenzo[g,i]pyrano[3,2-b][2][6]dioxacycloundecine-13,14,15-triyl tris(2,3,4-trihydroxybenzoate) | [2] |

| Synonyms | Eugeniin | [2] |

| CAS Number | 58970-75-5 | [2] |

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative effects of this compound on key inflammatory markers in LPS-stimulated RAW 264.7 macrophages, as reported by Lin et al. (2021).

Table 1: Effect of this compound on Nitric Oxide (NO) Production and iNOS Expression

| Treatment | Concentration (µM) | Nitrite (NO₂⁻) Production (% of LPS control) | iNOS mRNA Expression (Fold change vs. LPS control) | iNOS Protein Expression (% of LPS control) |

| Pre-treatment | 10 | ~80% | ~0.8 | ~75% |

| 25 | ~60% | ~0.6 | ~50% | |

| 50 | ~40% | ~0.4 | ~25% | |

| Post-treatment | 10 | ~85% | Not Reported | ~80% |

| 25 | ~70% | Not Reported | ~60% | |

| 50 | ~50% | Not Reported | ~40% |

Data is estimated from graphical representations in Lin et al. (2021) and presented as approximate values.

Table 2: Effect of this compound on Prostaglandin E₂ (PGE₂) Production and COX-2 Expression

| Treatment | Concentration (µM) | PGE₂ Production (% of LPS control) | COX-2 Protein Expression (% of LPS control) |

| Pre-treatment | 10 | ~80% | ~70% |

| 25 | ~60% | ~50% | |

| 50 | ~40% | ~30% | |

| Post-treatment | 10 | ~85% | ~75% |

| 25 | ~70% | ~60% | |

| 50 | ~50% | ~40% |

Data is estimated from graphical representations in Lin et al. (2021) and presented as approximate values.

Table 3: Effect of this compound on NF-κB and MAPK Signaling Pathways

| Target Protein | Treatment | Concentration (µM) | Phosphorylation/Activation (% of LPS control) |

| p-p65 (NF-κB) | Pre-treatment | 25 | ~50% |

| c-fos | Pre-treatment | 25 | ~60% |

| p-c-jun | Pre-treatment | 25 | ~70% |

| p-p38 (MAPK) | Pre-treatment | 25 | ~40% |

Data is estimated from graphical representations in Lin et al. (2021) and presented as approximate values.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the study of this compound's anti-inflammatory effects.

Cell Culture and Treatment

-

Cell Line: Murine macrophage cell line RAW 264.7.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.

-

LPS Stimulation: Inflammation is induced by treating the cells with 100 ng/mL of lipopolysaccharide (LPS).

-

This compound Treatment:

-

Pre-treatment: Cells are incubated with varying concentrations of this compound (10, 25, 50 µM) for 30 minutes prior to LPS stimulation.

-

Post-treatment: Cells are treated with varying concentrations of this compound (10, 25, 50 µM) 30 minutes after LPS stimulation.

-

Cell Viability Assay

-

Method: Alamar Blue assay.

-

Procedure:

-

RAW 264.7 cells are seeded in a 96-well plate at a density of 2 x 10⁴ cells/well.

-

Cells are treated with this compound (10, 25, 50 µM) or vehicle (0.1% DMSO) for 24 hours.

-

10% Alamar Blue reagent is added to each well.

-

After incubation, the absorbance is measured at 570 nm and 600 nm using an ELISA plate reader.

-

Cell viability is calculated relative to the vehicle-treated control cells.

-

Nitric Oxide (NO) Measurement (Griess Assay)

-

Principle: The Griess assay measures the concentration of nitrite (NO₂⁻), a stable metabolite of NO, in the cell culture supernatant.

-

Procedure:

-

RAW 264.7 cells are treated as described in section 4.1.

-

After the incubation period, the cell culture supernatant is collected.

-

An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the supernatant.

-

The mixture is incubated at room temperature for 10-15 minutes.

-

The absorbance is measured at 540 nm.

-

The nitrite concentration is determined from a sodium nitrite standard curve.

-

Prostaglandin E₂ (PGE₂) Measurement (ELISA)

-

Method: Competitive Enzyme-Linked Immunosorbent Assay (ELISA).

-

Procedure:

-

RAW 264.7 cells are treated as described in section 4.1.

-

The cell culture supernatant is collected.

-

The concentration of PGE₂ in the supernatant is quantified using a commercial PGE₂ ELISA kit according to the manufacturer's instructions.

-

Western Blot Analysis

-

Objective: To determine the protein expression levels of iNOS, COX-2, and key signaling proteins in the NF-κB and MAPK pathways.

-

Procedure:

-

Following treatment, cells are lysed to extract total protein.

-

Protein concentration is determined using a BCA protein assay kit.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies against iNOS, COX-2, phospho-p65, c-fos, phospho-c-jun, phospho-p38, and a loading control (e.g., β-actin or GAPDH).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Band intensities are quantified using densitometry software and normalized to the loading control.

-

Real-Time Quantitative PCR (RT-qPCR)

-

Objective: To measure the mRNA expression level of iNOS.

-

Procedure:

-

Total RNA is extracted from treated cells using a suitable RNA isolation kit.

-

The quantity and quality of RNA are assessed.

-

cDNA is synthesized from the total RNA using a reverse transcription kit.

-

RT-qPCR is performed using specific primers for iNOS and a housekeeping gene (e.g., GAPDH) for normalization.

-

The relative mRNA expression is calculated using the 2-ΔΔCt method.

-

Signaling Pathways and Experimental Workflow

The following diagrams, created using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and the general experimental workflow.

Figure 1: Simplified signaling pathway of LPS-induced inflammation and inhibition by this compound.

Figure 2: General experimental workflow for studying the anti-inflammatory effects of this compound.

Conclusion

This compound demonstrates potent anti-inflammatory effects by inhibiting the production of key inflammatory mediators such as nitric oxide and prostaglandin E₂.[7] Its mechanism of action involves the suppression of the NF-κB and MAPK signaling pathways, leading to the downregulation of iNOS and COX-2 expression.[7] The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound in treating inflammatory diseases. Further studies are warranted to explore its efficacy and safety in preclinical and clinical settings.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. This compound, A Type of Plant Polyphenol Extracted from Trapa bispinosa Inhibits Antibiotic Resistance of Drug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C41H30O26 | CID 151590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Polyphenol - Wikipedia [en.wikipedia.org]

The Antioxidant Capacity of Tellimagrandin II: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tellimagrandin II, a prominent ellagitannin found in various medicinal plants, demonstrates significant antioxidant potential. This document provides a comprehensive analysis of its antioxidant capacity, consolidating available quantitative data, detailing its primary cellular mechanism of action through the Keap1-Nrf2 signaling pathway, and providing standardized experimental protocols for its evaluation. The direct radical-scavenging abilities and the indirect cytoprotective effects mediated by the induction of endogenous antioxidant enzymes position this compound as a compound of interest for further investigation in the development of therapeutics targeting oxidative stress-related pathologies.

Introduction to this compound

This compound is a hydrolyzable tannin, specifically an ellagitannin, formed through the oxidation of 1,2,3,4,6-penta-O-galloyl-β-D-glucose.[1][2] It is a naturally occurring polyphenolic compound identified in various plant species, including Geum japonicum and Syzygium aromaticum (clove).[1] As a member of the polyphenol family, this compound is structurally equipped to act as a potent antioxidant, a property attributed to many compounds in this class.[3] Its complex structure, featuring multiple galloyl groups, allows for effective donation of hydrogen atoms or electrons to neutralize reactive oxygen species (ROS), underpinning its direct antioxidant effects. Furthermore, emerging research points towards its role as a modulator of cellular defense pathways, offering a multi-faceted approach to mitigating oxidative stress.

Direct Radical-Scavenging Activity

The direct antioxidant capacity of a compound is its intrinsic ability to neutralize free radicals in vitro. This is commonly measured using chemical assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Oxygen Radical Absorbance Capacity (ORAC) assay.[4]

Quantitative Antioxidant Data

While this compound is widely recognized for its antioxidant properties, comprehensive quantitative data across all standard assays is limited in publicly available literature. The following table summarizes the available data.

| Assay | Result (IC₅₀) | Reference Compound | Notes |